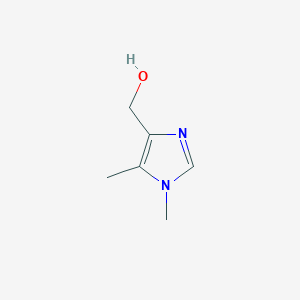

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHNAUYZKXBDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494935 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64689-22-1 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of the 1,5 Dimethyl 1h Imidazol 4 Yl Methanol Scaffold

Chemical Transformations of the Imidazole (B134444) Ring System

The imidazole core of (1,5-Dimethyl-1H-imidazol-4-yl)methanol is a hub of reactivity, allowing for extensive modification through several strategic pathways.

N-Functionalization and Substitution Reactions

The imidazole ring possesses two nitrogen atoms, but in the case of this compound, the N-1 position is already substituted with a methyl group. The remaining N-3 nitrogen, with its available lone pair of electrons, is the primary site for further functionalization. This process, typically an alkylation or arylation, converts the neutral imidazole into a cationic imidazolium (B1220033) salt.

N-alkylation can be readily achieved by reacting the imidazole with various alkylating agents. beilstein-journals.orgnih.gov For instance, the reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other electrophiles like dialkyl carbonates proceeds, often in the presence of a base or under heating, to yield the corresponding 1,3-dialkyl-5-methyl-4-(hydroxymethyl)imidazolium salt. nih.govresearchgate.net These reactions are fundamental for preparing precursors to N-heterocyclic carbenes. orientjchem.org

Table 1: Examples of N-Alkylation Reactions on Imidazole Scaffolds

| Imidazole Substrate | Alkylating Agent | Conditions | Product Type | Reference(s) |

| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH₃CN, 100°C, 12h | Imidazolium Salt | orientjchem.org |

| Imidazole | Morita-Baylis-Hillman (MBH) acetates | Toluene, reflux | N-Allylated Imidazole | beilstein-journals.org |

| Imidazole | Dimethyl Carbonate | Gas Phase (Theoretical) | 1-Methylimidazole | researchgate.net |

| Naphthalene-imidazole | Iodomethane | - | N-Methylimidazolium Salt | nih.gov |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for derivatizing heteroaromatic compounds, including imidazoles, by forming carbon-carbon or carbon-heteroatom bonds without pre-functionalization. nih.gov For the this compound scaffold, the most accessible position for this transformation is the C-2 carbon.

Transition metal catalysis, particularly with palladium and nickel, is central to these strategies. rsc.orgrsc.org Direct arylation of the C-2 position can be accomplished by coupling the imidazole with aryl halides (chlorides, bromides, or iodides). nih.govacs.org These reactions often employ a palladium catalyst, such as Pd(OAc)₂, sometimes in conjunction with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand and a base. acs.org Nickel-based systems have also proven effective, even for less reactive aryl chlorides and phenol (B47542) derivatives. rsc.orgrsc.org Similarly, C-H alkenylation can be achieved, introducing vinyl groups at the C-5 position (if C-2 is blocked) or C-2 position using palladium catalysis with an appropriate oxidant. elsevierpure.com

Table 2: Catalytic Systems for Direct C-H Arylation of Imidazoles

| Imidazole Position | Catalyst System | Coupling Partner | Key Features | Reference(s) |

| C-5 | Pd(OAc)₂ / PCy₃·HBF₄ / K₂CO₃ | Aryl Bromides/Chlorides | Enables use of aryl chlorides | nih.gov |

| C-2 | Ni(OTf)₂ / dcype / K₃PO₄ | Phenol Derivatives | C-H/C-O arylation | rsc.orgrsc.org |

| C-2 | Pd(OAc)₂ / CuI | Aryl Bromides/Iodides | Base-free, ligandless conditions | acs.org |

| C-5 | Pd(L)(PR₃)(OAc)₂ | Aryl Chlorides | Microwave irradiation promotes reaction | acs.org |

Synthesis of Fused Imidazole Derivatives

The imidazole ring can serve as a foundation for constructing bicyclic and polycyclic heterocyclic systems. znaturforsch.com Imidazo[1,2-a]pyridines, a prominent class of fused imidazoles with significant biological activity, are often synthesized from 2-aminopyridine (B139424) derivatives. mdpi.comacs.orgresearchgate.net While not a direct reaction of this compound, its derivatives could potentially be used in related cyclization strategies.

One common method is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org Another powerful approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, which can be performed under microwave irradiation to efficiently produce diverse imidazo[1,2-a]pyridines. mdpi.com Other strategies involve copper-catalyzed annulation reactions or molecular iodine-catalyzed multicomponent reactions to build the fused ring system. researchgate.netnih.gov The synthesis of pyrrolo[1,2-a]imidazoles from N-vinyl-1H-imidazole demonstrates another route to fused systems, highlighting the versatility of the imidazole core in cycloaddition reactions. znaturforsch.comresearchgate.net

Modifications and Derivatizations at the Methanol (B129727) Side Chain

The primary alcohol functional group (–CH₂OH) at the C-4 position is a key site for derivatization, allowing for its conversion into a variety of other functional groups through standard organic transformations.

Oxidation : The methanol moiety can be oxidized to form the corresponding aldehyde, (1,5-dimethyl-1H-imidazol-4-yl)carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent can yield the carboxylic acid, 1,5-dimethyl-1H-imidazole-4-carboxylic acid.

Esterification : Reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), leads to the formation of esters. This allows for the introduction of a wide range of R-groups.

Halogenation : The hydroxyl group can be converted into a good leaving group and substituted with a halogen. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol into the corresponding 4-(chloromethyl)-1,5-dimethyl-1H-imidazole, a reactive intermediate useful for subsequent nucleophilic substitution reactions. chemicalbook.com

Etherification : Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

Table 3: Potential Derivatizations of the Methanol Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | MnO₂, DMP | Aldehyde (–CHO) |

| Strong Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid (–COOH) |

| Esterification | Acyl Chloride, Base | Ester (–COOR) |

| Halogenation | SOCl₂, PBr₃ | Halomethyl (–CH₂X) |

| Etherification | NaH, Alkyl Halide | Ether (–CH₂OR) |

Preparation of this compound-based N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and organocatalysis. d-nb.info Their precursors are typically stable imidazolium salts, which can be readily prepared from imidazole derivatives. nih.govscilit.com

The synthesis of an NHC precursor from this compound involves the quaternization of the N-3 nitrogen. This is achieved through N-alkylation or N-arylation, as described in section 3.1.1. The reaction with a suitable organic halide (e.g., R-X, where R is an alkyl or aryl group and X is a halide) converts the starting material into a 1,3-disubstituted imidazolium salt. nih.govorientjchem.org The resulting imidazolium salt, such as 1,3,5-trimethyl-4-(hydroxymethyl)-1H-imidazol-3-ium iodide, is the direct precursor to the NHC. The free carbene can then be generated in situ by deprotonation of the C-2 position with a strong base.

The synthesis of these precursors is often straightforward, sometimes requiring heating or the use of a solvent like acetonitrile. orientjchem.org The choice of the substituent introduced at the N-3 position is crucial as it significantly influences the steric and electronic properties of the resulting NHC ligand. d-nb.info

Table 4: General Synthesis of NHC Precursors from Imidazoles

| Precursor Type | Synthetic Step | Reagents | Product | Reference(s) |

| Imidazolium Salt | N-Alkylation | Alkyl Halide (e.g., R-X) | Imidazolium Halide | nih.govorientjchem.org |

| Imidazolium Salt | Cyclization | Glyoxal, Amine, Paraformaldehyde | Imidazolium Chloride/Tetrafluoroborate | d-nb.infonih.gov |

| Imidazolinium Salt | Reduction & Cyclization | Diimine, NaBH₄, Triethyl Orthoformate | Imidazolinium Salt | d-nb.infoscilit.com |

Formation of Supramolecular Complexes Involving Imidazole Moieties

The imidazole moiety is a versatile building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including coordination to metal ions and hydrogen bonding. rsc.orgresearchgate.net

Coordination Complexes: The N-3 nitrogen of this compound has a lone pair of electrons and acts as a strong σ-donor, making it an excellent ligand for a wide range of transition metals. wikipedia.orgrsc.org It can coordinate to metal centers such as copper, nickel, zinc, and iron to form metal-organic frameworks (MOFs) or discrete coordination complexes. rsc.orgwikipedia.org The methanol side chain can also participate in coordination, potentially leading to chelation.

Hydrogen Bonding: Hydrogen bonding plays a critical role in the structure and interactions of imidazole-containing molecules. nih.gov The hydroxyl group of the methanol side chain is a classic hydrogen bond donor. Simultaneously, the N-3 nitrogen of the imidazole ring is a strong hydrogen bond acceptor. stanford.edu These functionalities allow this compound to form intricate hydrogen-bonded networks in the solid state or to interact strongly with other molecules containing complementary donor/acceptor sites in solution. nih.govmdpi.com For example, it can form strong hydrogen bonds with protic solvents like methanol or water, influencing its solubility and reactivity. researchgate.netlibretexts.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (1,5-Dimethyl-1H-imidazol-4-yl)methanol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the imidazole (B134444) ring. Based on data from related imidazole derivatives, the expected chemical shifts can be predicted. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton on the C2 position of the imidazole ring typically appears downfield. The methyl groups attached to the nitrogen (N1) and the carbon (C5) would present as sharp singlets. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton signal can be broad and its position variable, often exchangeable with deuterium (B1214612) oxide (D₂O). unn.edu.ngresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring are characteristic. For this compound, distinct signals would be expected for the three imidazole ring carbons, the two methyl carbons, and the hydroxymethyl carbon. The chemical shifts are generally observed in specific regions; for example, aromatic and heteroaromatic carbons appear further downfield than aliphatic carbons. researchgate.netnmrs.io

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate the structure by showing longer-range couplings between protons and carbons, which is invaluable for confirming the substitution pattern on the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~7.5 - 8.0 | ~135 - 140 |

| N1-CH₃ | ~3.6 - 3.8 | ~30 - 35 |

| C5-CH₃ | ~2.2 - 2.4 | ~10 - 15 |

| C4-CH₂OH | ~4.5 - 4.7 | ~55 - 60 |

| C4-CH₂OH | Variable (exchangeable) | - |

| C4 | - | ~125 - 130 |

| C5 | - | ~120 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₁₀N₂O), the exact molecular weight is 126.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.govresearchgate.net

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, expected fragmentation pathways could include the loss of a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), or cleavage of the methyl groups. The stability of the imidazole ring would likely result in fragment ions containing this core structure. Electrospray ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺, which would be observed at an m/z of approximately 127.1. mdpi.comnih.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Technique |

|---|---|---|

| [M]⁺ | 126 | EI |

| [M+H]⁺ | 127 | ESI |

| [M-•OH]⁺ | 109 | EI |

| [M-•CH₂OH]⁺ | 95 | EI |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ range. unn.edu.ngnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions of the aromatic system. The exact position of the absorption maximum for this compound would depend on the solvent used, but it is expected to be in the range of 210-230 nm. nih.gov

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR (cm⁻¹) | O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (sp³ and sp²) | 2850 - 3100 | |

| C=N, C=C Stretch (imidazole ring) | 1500 - 1650 | |

| C-O Stretch (primary alcohol) | 1050 - 1150 | |

| UV-Vis (nm) | π→π* | ~210 - 230 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

For this compound, a single-crystal X-ray diffraction study would confirm the planar structure of the imidazole ring and the positions of the dimethyl and hydroxymethyl substituents. It would also reveal the conformation of the hydroxymethyl group relative to the ring. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring, which govern the solid-state architecture. The crystallographic data for the related compound (1H-Imidazol-4-yl)methanol shows extensive hydrogen bonding networks. nih.govnih.gov

Chromatographic Techniques (TLC, HPLC, LCMS) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For imidazole derivatives, silica (B1680970) gel is a common stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like n-hexane or toluene, a more polar solvent like ethyl acetate, and a small amount of a very polar solvent like methanol (B129727) or an amine (e.g., triethylamine (B128534) or diethylamine) to reduce tailing, is often effective. researchgate.netnih.govnih.gov For this compound, a mobile phase system such as n-hexane:chloroform:methanol:diethylamine (50:40:10:1, v/v) could be a suitable starting point. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantifiable assessment of purity. Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of imidazole derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. nih.govnih.govptfarm.plresearchgate.netresearchgate.net A gradient elution method, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities. Detection is commonly performed using a UV detector set at the λ_max of the compound.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying impurities by providing both their retention times and mass-to-charge ratios. For N-methylated imidazoles, LCMS can confirm the identity of the main product and any isomers or byproducts present in the sample. mdpi.comnih.govnih.govwiley.com

Computational and Theoretical Investigations of 1,5 Dimethyl 1h Imidazol 4 Yl Methanol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties from first principles. These methods are instrumental in profiling the electronic characteristics and reactivity of novel compounds like substituted imidazoles.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules, including imidazole (B134444) derivatives. irjweb.comorientjchem.org This computational approach is favored for its balance of accuracy and computational cost. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or higher, are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.comnih.govmdpi.com

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comorientjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive and can be more easily polarized. irjweb.comresearchgate.net This energy gap has been used to rationalize the bioactivity of molecules, as it relates to intramolecular charge transfer capabilities. irjweb.comnih.gov For instance, studies on various imidazole derivatives have shown that modifications to the molecular structure directly impact the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govresearchgate.net

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| An Imidazole Derivative (1A) | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh) | B3LYP/6-31G | -5.61 | -1.74 | 3.87 | orientjchem.org |

| Rhenium(I) Complex (R1) | DFT/B3LYP/6-311++G(d,p) | -6.6393 | -2.5832 | 4.0561 | nih.gov |

| Rhenium(I) Complex (R5) | DFT/B3LYP/6-311++G(d,p) | -6.5427 | -2.8455 | 3.6972 | nih.gov |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. ias.ac.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.inyoutube.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These parameters are calculated using the energies of the HOMO and LUMO orbitals. For example, within the framework of DFT, hardness (η) is defined as half of the HOMO-LUMO energy gap. irjweb.com The analysis of these descriptors is essential for understanding the stability and reaction tendencies of imidazole derivatives. A high value of chemical hardness, for example, implies high stability and lower chemical reactivity. irjweb.com

| Descriptor | Symbol | Calculated Value (eV) | Source |

|---|---|---|---|

| Chemical Hardness | η | 2.2449 | irjweb.com |

| Electronegativity | χ | 4.0531 | irjweb.com |

| Electrophilicity Index | ω | 3.6558 | irjweb.com |

| Chemical Softness | S | 0.2227 | irjweb.com |

| Chemical Potential | μ | -4.0531 | irjweb.com |

Understanding the distribution of electronic charge within a molecule is critical for predicting its interaction with other molecules and identifying potential reactive sites. Several computational techniques are used to analyze charge distribution and electron transfer in imidazole derivatives:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the van der Waals surface of a molecule. irjweb.com These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). irjweb.comnih.gov

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the net atomic charges. irjweb.comresearchgate.net It helps in understanding the charge distribution and identifying acidic or basic centers.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into lone pairs, core orbitals, and bonding orbitals. orientjchem.org This method can reveal details about hyperconjugative interactions and charge transfer between orbitals.

Atoms-In-Molecules (AIM) Theory: Bader's AIM theory analyzes the topology of the electron density to define atoms and chemical bonds. amu.edu.pl It allows for a rigorous quantification of atomic charges and the nature of interatomic interactions. amu.edu.pl

Charge Density Difference Plots: These plots visualize the redistribution of electron density upon molecule formation or interaction, clearly showing regions of charge accumulation and depletion. researchgate.net

For imidazole derivatives, these analyses can pinpoint the most nucleophilic nitrogen atom or identify acidic protons, offering a rationale for observed chemical reactivity and intermolecular interactions. orientjchem.orgnih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of single molecules, molecular modeling and dynamics simulations explore the behavior of molecules in a more complex environment, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. jbcpm.comcore.ac.uk For imidazole-based compounds, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity. nih.govresearchgate.net

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. jbcpm.com A lower (more negative) binding energy generally indicates a more favorable interaction. jbcpm.comajchem-a.com

Docking simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and binding strength. ajchem-a.comresearchgate.net

Pi-pi stacking and cation-pi interactions: Often involving aromatic rings present in both the ligand and protein residues.

Studies on various imidazole analogs have used molecular docking to screen for potential inhibitors of enzymes like carbonic anhydrases, histone deacetylases (HDACs), and various kinases involved in cancer. nih.govresearchgate.netajchem-a.comnih.gov These simulations provide a 3D model of the complex, guiding the rational design of more potent and selective analogs by suggesting modifications that could enhance binding. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the flexibility of the protein and the stability of the ligand-protein complex over time. ajchem-a.comacs.orgnih.gov

Simulation of Binding Modes and Affinities with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as an imidazole derivative, interacts with a biological macromolecule, typically a protein or enzyme. These simulations provide detailed information about the binding pose, stability of the complex, and the specific molecular interactions that govern binding affinity.

Computational studies on various imidazole analogs have demonstrated their potential to bind to a wide range of biological targets. For instance, molecular docking has been employed to screen imidazole derivatives against cancer-related proteins, identifying key interactions that could lead to the development of new anticancer agents. dntb.gov.uaresearchgate.net In one study, newly designed imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were evaluated as potential anti-tubercular agents by docking them into the active site of the cytochrome b subunit (QcrB) of Mycobacterium tuberculosis. nih.gov The designed ligands showed stronger binding affinities than the standard drug isoniazid, indicating their potential as effective inhibitors. nih.gov

The binding energy, a key output of docking simulations, quantifies the affinity between the ligand and the target. For example, in a study targeting Staphylococcus aureus Pyruvate carboxylase (SaPC), an imidazole[1,2-a] pyrazine (B50134) derivative (compound 8) exhibited a binding energy of -6.9 kcal/mol. espublisher.com Subsequent analysis revealed that the stability of this interaction was driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. espublisher.com Similarly, docking studies of imidazole alkaloids against various enzymes of Schistosoma mansoni, the parasite causing schistosomiasis, helped to identify epiisopilosine as a promising ligand based on its favorable interactions. plos.org

These simulations often highlight the crucial role of the imidazole core. The nitrogen atoms in the imidazole ring frequently act as hydrogen bond acceptors, while the ring itself can participate in π-stacking interactions with aromatic residues in the protein's active site. The substituents on the imidazole ring, such as the dimethyl and methanol (B129727) groups in (1,5-Dimethyl-1H-imidazol-4-yl)methanol, play a critical role in determining specificity and enhancing binding affinity by forming additional interactions.

| Imidazole Analog/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a] pyrazine derivative | Staphylococcus aureus Pyruvate carboxylase (SaPC) | -6.9 | Hydrophobic interactions, van der Waals forces, hydrogen bonding | espublisher.com |

| Designed Imidazo[1,2-a]pyridine-3-carboxamide (A7) | Mycobacterium tuberculosis QcrB | -8.1 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Epiisopilosine (Imidazole Alkaloid) | S. mansoni Thioredoxin Glutathione Reductase | -8.0 | Hydrogen bonds with key active site residues | plos.org |

| 4-(dimethylamino)pyridin-1-ium carboxylate salt | Carbonic Anhydrase I | -6.93 | Stable complex formation with active site residues | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are typically expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For imidazole derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net In a QSAR study on newly synthesized imidazole derivatives with antimicrobial properties, a 2D-QSAR model was developed that could predict the potency of compounds, identifying the most promising candidates for further investigation. researchgate.net Another study on chloroaryloxyalkyl imidazole derivatives developed a three-parameter QSAR equation that linked antibacterial activity against Staphylococcus aureus to the highest occupied molecular orbital (HOMO) energy, hydration energy, and the number of primary carbon atoms. This model indicated that the negative electrostatic potentials around the phenoxy oxygen and imidazole nitrogen atoms were critical for activity.

QSPR models focus on predicting physicochemical properties. Studies on imidazole derivatives have used QSPR to model properties like entropy and enthalpy of formation. researchgate.net These models often employ molecular descriptors calculated from the compound's structure, such as topological, electronic, and physicochemical descriptors. For instance, QSAR models have been used to predict molecular lipophilicity (logP), molar refractivity (MR), and other properties for imidazole derivatives using multiple linear regression. researchgate.net Such predictions are valuable as these properties heavily influence a compound's pharmacokinetic behavior.

The development of robust QSAR/QSPR models involves several key steps: selection of a dataset of compounds, calculation of molecular descriptors, development of a mathematical relationship using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. researchgate.net Once validated, these models serve as powerful tools for designing new imidazole analogs with optimized activity and desired properties.

| Study Focus | Model Type | Key Descriptors/Parameters | Predicted Property/Activity | Reference |

|---|---|---|---|---|

| Antimicrobial Imidazoles | 2D-QSAR | Not specified | Antimicrobial potency (MIC) | researchgate.net |

| Antibacterial Chloroaryloxyalkyl Imidazoles | QSAR | HOMO energy, hydration energy, number of primary C atoms | Antibacterial activity against S. aureus | |

| Quantum Chemical Properties of Imidazoles | QSPR | Genetic algorithm-selected descriptors | Entropy and Enthalpy of Formation | researchgate.net |

| Antimicrobial Imidazole[1,2-a] pyrazines | QSAR | Pharmacophore-based | Antibacterial activity | espublisher.com |

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered a viable drug candidate, it must exhibit an acceptable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process can save significant time and resources. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicity parameters based on a compound's molecular structure. plos.org

Numerous studies have applied in silico ADMET prediction to imidazole-based compounds. aip.org These analyses typically evaluate a range of parameters, including lipophilicity (e.g., LogP), water solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and various toxicity endpoints like mutagenicity and carcinogenicity. nih.gov

For example, a computational analysis of novel imidazole-based drug candidates designed to inhibit heme oxygenase-1 showed that the compounds were predicted to have acceptable oral availability. The in silico data also indicated they were non-mutagenic, non-tumorigenic, and non-irritant. In another study, the ADMET properties of imidazole alkaloids were assessed, predicting good human intestinal absorption (over 90%) for the compounds analyzed. plos.org

Web-based tools like SwissADME are commonly used for these predictions. aip.orgmdpi.com They assess compounds against established criteria for drug-likeness, such as Lipinski's Rule of Five, which helps to forecast if a compound possesses properties that would make it a likely orally active drug in humans. aip.org For instance, an in silico analysis of imidazo[1,2-a]pyridine-3-carboxamides predicted zero violations of Lipinski's rules, good bioavailability, and high GI absorption, marking them as promising candidates for further development. nih.gov

These predictive models are crucial for optimizing lead compounds. By identifying potential liabilities early, medicinal chemists can modify the structure of compounds like this compound or its analogs to improve their ADMET profile, thereby increasing their chances of success in later clinical trials.

| Compound/Analog Series | Predicted GI Absorption | Predicted BBB Permeation | CYP Inhibition Profile | Predicted Toxicity | Reference |

|---|---|---|---|---|---|

| Novel HO-1 Inhibitors | High | Not specified | Not specified | Predicted non-mutagenic, non-tumorigenic | |

| Imidazole Alkaloids (Pilocarpine analogs) | High (>90%) | Predicted to cross BBB | Not specified | Not specified | plos.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | High | Predicted not to permeate BBB | Predicted inhibitor of CYP1A2, CYP2C9 | Predicted non-carcinogenic, non-cytotoxic | nih.gov |

| Benzimidazole Derivatives | High | Yes | Inhibitor of CYP2C19, CYP2C9 | Positive Ames test predicted for complex | mdpi.com |

Mechanistic Basis of Pharmacological and Biological Activities of Imidazole Containing Compounds

Molecular Mechanisms of Antimicrobial Action

Imidazole-containing compounds are well-established as potent antimicrobial agents, with a broad spectrum of activity against bacteria, fungi, viruses, and parasites. researchgate.netproquest.com Their mechanisms of action are varied and often target essential cellular processes in microorganisms.

Antibacterial Activity

The antibacterial effects of imidazole (B134444) derivatives often involve the disruption of fundamental bacterial processes. mdpi.com Studies on various imidazole compounds have revealed several key mechanisms:

Inhibition of Cell Wall Synthesis: Some imidazole derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity and subsequent cell lysis.

Disruption of Cell Membranes: The lipophilic nature of many imidazole compounds allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death. mdpi.com

Interference with DNA Replication: Certain imidazole derivatives have been shown to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair. mdpi.com By targeting these enzymes, the compounds prevent bacterial proliferation.

A study on 2-substituted-4,5-dimethyl imidazole derivatives demonstrated that these compounds exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria. zenodo.org For instance, some derivatives showed notable inhibition against Escherichia coli and maximum inhibition against Bacillus megaterium. zenodo.org This suggests that the dimethyl-imidazole scaffold is a promising framework for the development of new antibacterial agents. zenodo.org

Antifungal Activity

The antifungal activity of imidazole derivatives is perhaps their most well-known therapeutic application, with drugs like clotrimazole (B1669251) and miconazole (B906) being widely used. researchgate.net The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol (B1671047) biosynthesis.

Inhibition of Lanosterol (B1674476) 14α-demethylase: Imidazole antifungals bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupt membrane structure and function, ultimately inhibiting fungal growth.

Antiviral Activity

The antiviral potential of imidazole-containing compounds is an area of growing research interest. The mechanisms by which these compounds exert their antiviral effects can vary depending on the specific virus. Potential mechanisms include:

Inhibition of Viral Replication Enzymes: Some imidazole derivatives may target viral polymerases or proteases, which are essential for the replication of the viral genome and the processing of viral proteins.

Interference with Viral Entry: Imidazoles could potentially block the interaction between viral surface proteins and host cell receptors, thereby preventing the virus from entering and infecting the cell.

Modulation of Host Immune Response: Some compounds may modulate the host's immune response to viral infection, enhancing the clearance of the virus.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and new drugs are urgently needed. Imidazole derivatives have shown promise as antitubercular agents. Their mechanisms of action are thought to involve:

Inhibition of Mycolic Acid Synthesis: Similar to their antifungal mechanism, some imidazoles may inhibit enzymes involved in the synthesis of mycolic acids, which are unique and essential components of the Mycobacterium tuberculosis cell wall.

Targeting Other Essential Enzymes: Research is ongoing to identify other potential targets for imidazole derivatives in M. tuberculosis, including enzymes involved in energy metabolism and DNA replication.

Antiparasitic Activity

Imidazole derivatives have demonstrated efficacy against a range of parasites, including those responsible for schistosomiasis. The proposed mechanisms of antiparasitic action include:

Disruption of Calcium Homeostasis: Some compounds may interfere with calcium channels in the parasite, leading to muscular paralysis and death.

Inhibition of Key Metabolic Enzymes: Imidazoles can target essential enzymes in the parasite's metabolic pathways, such as those involved in glycolysis or nucleic acid synthesis.

Generation of Oxidative Stress: Certain derivatives may induce the production of reactive oxygen species within the parasite, leading to oxidative damage and cell death.

Molecular Mechanisms of Anticancer Activity

The imidazole scaffold is a key feature in a number of anticancer drugs and is a focal point for the development of new therapeutic agents. nih.govnih.govfrontiersin.orgdntb.gov.ua The anticancer mechanisms of imidazole-containing compounds are diverse and target various hallmarks of cancer.

Inhibition of Kinases: Many imidazole derivatives are designed as kinase inhibitors. frontiersin.org For example, nilotinib, an imidazole-containing drug, is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myelogenous leukemia (CML). frontiersin.org Other imidazoles target kinases involved in cell signaling pathways that promote cell proliferation and survival, such as EGFR, and TGFβRI. nih.govdntb.gov.ua

Disruption of Microtubule Dynamics: Some imidazole compounds interfere with the polymerization or depolymerization of microtubules, which are essential for cell division. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For instance, certain derivatives have been found to be potent against human gastric cancer cells by interfering with the colchicine (B1669291) binding sites of tubulin. nih.gov

DNA Damage and Repair Inhibition: Benzimidazole derivatives, a class of fused imidazoles, have been reported to act as DNA alkylating agents. nih.gov Other imidazole compounds can induce DNA damage in cancer cells, and some may also inhibit DNA repair mechanisms, leading to the accumulation of lethal DNA lesions. nih.gov

Induction of Apoptosis: Many imidazole-based anticancer agents ultimately induce apoptosis, or programmed cell death, in cancer cells. dovepress.com This can be achieved through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and induction of cellular stress. Some derivatives have been shown to induce apoptosis and suppress cancer cell proliferation in breast and lung cancer cells. dovepress.com

Inhibition of Angiogenesis: Some imidazole compounds have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.

The following table summarizes some of the reported anticancer activities of various imidazole derivatives, highlighting the diversity of their targets and the potency of their effects.

| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action / Target | Reported Potency (IC50) |

| Imidazole-based N-phenylbenzamide derivatives | Lung (A549), Cervical (HeLa), Breast (MCF-7) | Cytotoxic | 7.5 - 11.1 µM frontiersin.org |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | Colorectal (SW480, HCT116, Caco-2) | Inhibits tubulin polymerization, causes DNA damage | 23.12 - 33.14 nM nih.gov |

| Purine derivatives (fused imidazole) | Breast (MDA-MB-231), Lung (A549) | EGFR-directed antiproliferative | 1.22 - 9.96 µM nih.gov |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer (NUGC-3) | Interferes with colchicine binding sites of tubulin | 0.05 µM nih.gov |

| Imidazole derivative C2 | Breast (MCF-7), Lung (A549) | Induces apoptosis, suppresses proliferation | 0.75 µM (MCF-7), 4.37 µM (A549) dovepress.com |

| Imidazole derivative C12 | Breast (MDA-MB-231), Prostate (PC3), Neuroblastoma (SH-SY5Y) | Inhibition of aurora kinase | 0.38 - 1.09 µM dovepress.com |

| Imidazole derivative C13 | NCI60 human cancer cell line, Melanoma | BRAFV600E kinase inhibition | 1.8 - 2.4 µM dovepress.com |

The data presented in this table is based on various research findings and is intended for informational purposes.

Topoisomerase IIα Catalytic Inhibition

Imidazole-containing compounds have emerged as notable inhibitors of topoisomerase IIα (Topo IIα), an essential enzyme in DNA replication and chromosome organization. acs.orgresearchgate.net These compounds can disrupt the catalytic cycle of Topo IIα, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells. acs.org The mechanism of inhibition often involves interference with the enzyme's ATPase activity or stabilization of the cleavage complex, where the DNA is cut but not resealed. acs.org

Notably, some N-fused imidazoles have demonstrated potent inhibition of hTopoIIα's catalytic activity without intercalating into the DNA, suggesting a mode of action that may reduce off-target effects. acs.org These compounds have shown promise in kidney and breast cancer cell lines, exhibiting greater potency than established chemotherapeutic agents like etoposide. acs.org The structural features of the imidazole ring, including its ability to participate in hydrogen bonding, are crucial for its interaction with the ATP-binding site of the enzyme. acs.orgmdpi.com

Table 1: Inhibitory Activity of Imidazole Derivatives against Topoisomerase II

| Compound | Target | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|

| Compound 5h | Topo II | 0.34 µM | - | tandfonline.com |

| Compound 5b | Topo II | 0.54 µM | - | tandfonline.com |

| Doxorubicin (control) | Topo II | 0.33 µM | - | tandfonline.com |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, making it a key target in cancer therapy. acs.orgnih.gov Several imidazole-containing compounds have been developed as potent FAK inhibitors. acs.orgnih.gov For instance, imidazo[1,2-a] acs.orgnih.govtriazine derivatives have shown significant inhibitory activity against FAK, with IC50 values in the nanomolar range. acs.orgnih.gov These inhibitors can suppress the proliferation of cancer cell lines that overexpress FAK, arrest the cell cycle in the G2/M phase, and impede cell migration and invasion. acs.org

The mechanism of FAK inhibition by these compounds often involves binding to the kinase domain, thereby preventing the autophosphorylation of FAK and the subsequent activation of downstream signaling pathways such as the PI3K/Akt pathway. nih.gov The versatility of the imidazole scaffold allows for the design of inhibitors with high potency and selectivity. mdpi.com

Table 2: FAK Inhibitory Activity of Imidazole Derivatives

| Compound | IC50 (FAK) | Cell Line | Reference |

|---|---|---|---|

| Compound 21 | Potent Inhibition | MDA-MB-231, PC-3 | nih.gov |

| TAE226 | 5.5 nM | - | nih.gov |

| Compound 14 | 5.10 nM | MDA-MB-231, A549 | nih.gov |

| Compound 34 | 18.10 nM | HepG2, Hep3B | nih.gov |

| GSK2256098 (control) | 22.14 nM | - | nih.gov |

c-MYC G-Quadruplex DNA Stabilization

The c-MYC oncogene, a critical regulator of cell proliferation, contains a G-quadruplex (G4) forming sequence in its promoter region. Stabilization of this G4 structure can suppress c-MYC transcription, offering a novel strategy for cancer treatment. bohrium.commdpi.com Imidazole-based compounds have been identified as effective c-MYC G4 stabilizers. bohrium.commdpi.com For example, an imidazole-benzothiazole conjugate, IZTZ-1, has been shown to preferentially stabilize the c-MYC promoter G4, leading to reduced c-MYC expression, cell cycle arrest, and apoptosis in melanoma cells. bohrium.com

The interaction between these small molecules and the G4 structure is often characterized by π-π stacking with the planar G-tetrads. mdpi.com Imidazole-purine type compounds have also demonstrated the ability to bind and stabilize c-MYC G4, leading to a significant downregulation of c-MYC expression in cancer cells. mdpi.com

Table 3: Stabilization of c-MYC G-Quadruplex by Imidazole Derivatives

| Compound | ΔTm (°C) for c-MYC G4 | Cell Line | Effect | Reference |

|---|---|---|---|---|

| IZTZ-1 | - | Melanoma | Lowers c-MYC expression | bohrium.com |

| Compound 46 | 12.8 | Jurkat | 66% downregulation of c-MYC | mdpi.com |

| Compound 15 | 4.4 | - | Downregulates c-MYC expression | mdpi.com |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their overexpression is linked to various cancers. mdpi.com Imidazole-based structures, such as imidazo[1,2-a]pyrazine (B1224502) and imidazo[4,5-b]pyridine, have been utilized to develop potent Aurora kinase inhibitors. acs.org These compounds can effectively inhibit Aurora-A and Aurora-B kinases, leading to defects in mitosis and subsequent cancer cell death. acs.org

Optimization of these imidazole cores, for instance, through the incorporation of fluorine or deuterium (B1214612), has led to analogs with improved pharmacokinetic profiles and oral bioavailability. The interaction of these inhibitors with the kinase domain often involves key hydrogen bonds and lipophilic interactions with specific amino acid residues, such as Ala213 in Aurora-A. acs.org

Table 4: Aurora Kinase Inhibitory Activity of Imidazole Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 21a | Aurora-A | 0.015 µM | acs.org |

| Compound 21c | Aurora-A | 0.068 µM | acs.org |

| Compound 21i | Aurora-A | 0.045 µM | acs.org |

| Compound 21d | Aurora-A | 2.2 µM | acs.org |

DNA Double-Strand Helix Breaking and Protein Kinase Inhibition

A number of imidazole derivatives have been reported to induce breaks in the DNA double-strand helix and inhibit various protein kinases, contributing to their anticancer effects. nih.gov The ability of these compounds to damage DNA can be a direct consequence of their interaction with DNA or an indirect result of inhibiting enzymes like topoisomerases. nih.gov

In addition to DNA damage, the inhibition of multiple protein kinases is a common mechanism of action for many imidazole-containing anticancer agents. nih.govnih.gov For instance, some imidazole derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govmdpi.com This dual activity of DNA damage and kinase inhibition makes these compounds potent therapeutic candidates.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Imidazole-containing compounds have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. nih.govnih.govthieme-connect.de This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov

Derivatives such as imidazo[1,2-a]pyridines and -pyrazines have shown potent tubulin polymerization inhibitory activity. nih.gov Some of these compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, and have been shown to be effective in preclinical cancer models. nih.gov

Table 5: Tubulin Polymerization Inhibitory Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 6 | HCT-15, HT29, HeLa, MDA-MB-468 | 80–200 nM | nih.gov |

| Compound 7 | HeLa, HCT-15 | 100 and 200 nM | nih.gov |

| BZML (13) | SW480, HCT116, Caco-2 | 27.42, 23.12, 33.14 nM | nih.gov |

| Compound 21 | A549, MDA-MB-231, B16F10, BT474, 4T1 | 0.29 to 1.48 µM | nih.gov |

EGFR, B-RAF, DHFR Kinase Inhibition

The imidazole scaffold is a key component in the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), B-RAF, and Dihydrofolate Reductase (DHFR). nih.govnih.gov Imidazole[1,5-a]pyridine derivatives have been investigated as EGFR tyrosine kinase inhibitors, showing potential as anticancer agents. nih.gov Similarly, triaryl imidazole derivatives have been reported as potent inhibitors of B-RAF kinase, a key enzyme in the MAPK signaling pathway. mdpi.com

Furthermore, certain thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and shown to act as dual inhibitors of EGFR/HER2 and DHFR. nih.gov This multi-targeted approach can be particularly effective in overcoming drug resistance and improving therapeutic outcomes in cancer treatment. nih.gov

Table 6: Kinase Inhibitory Activity of Imidazole Derivatives

| Compound | Target | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|

| Compound 88 (SB203580) | p38α MAP kinase | 48 nM | - | mdpi.com |

| Compound 93 | BRAF | 9 nM | WM266.4 | mdpi.com |

| Compound C13 | BRAF V600E | 1.8 µM | Melanoma | nih.gov |

| Compound 33 | VEGFR-2 | 51.4 nM | HUVEC, HepG2 | nih.gov |

Anti-inflammatory Properties and Mechanisms (e.g., COX-2 Enzyme Inhibition)

The imidazole moiety is a key feature in many compounds designed as anti-inflammatory agents. mdpi.comnih.gov A primary mechanism by which these compounds exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.govnih.gov

Several studies have highlighted the potential of imidazole derivatives as selective COX-2 inhibitors. The design of such inhibitors often involves incorporating specific pharmacophoric features that allow for selective binding to the active site of the COX-2 enzyme. For instance, some di- and tri-substituted imidazoles have been synthesized and shown to possess in vivo anti-inflammatory activity. nih.gov The structure-activity relationship (SAR) studies of these analogs help in understanding the key molecular features required for potent and selective COX-2 inhibition.

A novel class of 1,5-diarylpyrazoles, which share a five-membered heterocyclic ring structure with imidazoles, has been designed and shown to be selective for the COX-2 isozyme, exhibiting good in vivo anti-inflammatory activity. This suggests that the arrangement of aryl groups around the heterocyclic core is crucial for activity.

Furthermore, research into novel imidazole derivatives as atypical selective COX-2 inhibitors has shown that attaching a methylsulfonyl pharmacophore directly to the imidazole ring can lead to potent inhibition. nih.gov Docking studies of these compounds have revealed that they can fit within the COX-2 catalytic pocket and interact with key amino acid residues, such as Arg513, in a manner similar to established COX-2 inhibitors like Celecoxib. nih.gov

While specific data on (1,5-Dimethyl-1H-imidazol-4-yl)methanol is lacking, the presence of the dimethylated imidazole core suggests a potential, albeit likely modest, interaction with inflammatory targets like COX-2. The hydroxymethyl group at the 4-position could influence its binding characteristics within the enzyme's active site.

Table 1: COX-2 Inhibitory Activity of Selected Imidazole and Pyrazole (B372694) Derivatives

| Compound Class | Key Structural Features | Observed Activity | Reference |

| Di- and tri-substituted imidazoles | Varied substitutions on the imidazole ring | In vivo anti-inflammatory effects | nih.gov |

| 1,5-diarylpyrazoles | Diaryl substitution on a pyrazole core | Selective COX-2 inhibition and in vivo anti-inflammatory activity | |

| 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Methylsulfonyl group on the imidazole ring | Potent and selective COX-2 inhibition | nih.gov |

This table is illustrative and based on findings for related heterocyclic compounds, not this compound itself.

Antioxidant Activities and Radical Scavenging Mechanisms

Imidazole-containing compounds have also been investigated for their antioxidant properties. mdpi.com The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in various pathological conditions. The antioxidant potential of imidazole derivatives is often attributed to their electron-donating capacity.

Studies on bifunctional 2H-imidazole-derived phenolic compounds have demonstrated their effectiveness as antioxidants. nih.govmdpi.com The conjugation of a phenolic moiety, known for its radical scavenging ability, with an imidazole ring can enhance antioxidant activity. nih.govmdpi.com The mechanism often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Research on 4-methylimidazole (B133652) (4-MEI), a structurally related compound, has shown that it possesses good antioxidant activity and can protect against hydrogen peroxide-induced oxidative damage. nih.gov This suggests that even simple imidazole structures can contribute to antioxidant effects.

For this compound, the presence of the imidazole ring itself and the hydroxymethyl group could contribute to its potential antioxidant activity. The nitrogen atoms in the imidazole ring can participate in electron delocalization, and the hydroxyl group can potentially act as a hydrogen donor for radical scavenging.

Table 2: Antioxidant Profile of Imidazole-Related Compounds

| Compound/Compound Class | Assay | Key Findings | Reference |

| 4-methylimidazole (4-MEI) | H2O2 protection assay | Showed good antioxidant activity | nih.gov |

| 2H-imidazole-derived phenolic compounds | DPPH, Folin, AOC, ARC assays | Effective radical scavenging, enhanced by conjugation with phenols | nih.govmdpi.com |

This table provides examples of antioxidant activity in related imidazole compounds to infer the potential of this compound.

Enzyme Modulation (e.g., Acetylcholinesterase, Xanthine (B1682287) Oxidase)

The imidazole scaffold is present in molecules that can modulate the activity of various enzymes beyond COX. For instance, some imidazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.

Additionally, some heterocyclic compounds are known to inhibit xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and gout. While direct inhibition of XO by this compound has not been reported, methanol (B129727) itself has been shown to inhibit xanthine oxidase mediated metabolism. ijpsonline.com However, this is a general effect of the solvent and not specific to the imidazole structure.

The potential for this compound to act as an enzyme modulator would depend on its ability to fit into the active site of specific enzymes and interact with key residues. The dimethyl substitution and the hydroxymethyl group would play a critical role in determining such interactions.

Rational Drug Design and Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific SAR studies for this compound are not available, the principles of rational drug design and SAR from related imidazole series can provide valuable insights. nih.gov Rational drug design often employs computational methods to optimize the interaction of a ligand with its biological target. nih.gov

For anti-inflammatory activity via COX-2 inhibition, SAR studies on various imidazole and pyrazole derivatives have established several key principles:

Substitution Pattern: The nature and position of substituents on the imidazole ring are critical for both potency and selectivity. For example, in 1,5-diarylpyrazoles, the type of substituent on the phenyl rings significantly influences COX-2 inhibitory activity.

Pharmacophoric Groups: The introduction of specific functional groups, such as a methylsulfonyl (SO2Me) group, at appropriate positions can enhance COX-2 selectivity. nih.gov

Steric and Electronic Properties: The size, shape, and electronic distribution of the molecule determine its ability to fit into the COX-2 active site. The two methyl groups in this compound would create a specific steric profile that would influence its binding to target enzymes.

For antioxidant activity, SAR studies of imidazole-derived phenolic compounds have shown that:

Phenolic Hydroxyl Groups: The presence of hydroxyl groups on an aromatic ring attached to the imidazole core is a key determinant of radical scavenging activity. nih.govmdpi.com

Electron-donating/withdrawing Groups: The electronic nature of substituents on the imidazole ring can modulate the antioxidant capacity.

To explore the potential of this compound as a lead compound, a rational drug design approach would involve synthesizing a library of analogs with systematic modifications to the core structure. These modifications could include:

Varying the substituents at the N-1 and C-5 positions.

Modifying the hydroxymethyl group at the C-4 position to other functional groups (e.g., esters, ethers, amides).

Introducing different aromatic or heterocyclic rings to the imidazole core.

These analogs would then be screened for their biological activities to establish a clear SAR, which could guide the development of more potent and selective therapeutic agents.

Advanced Applications in Materials Science and Catalysis

Imidazole-based Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the imidazole (B134444) ring are excellent coordinating agents for metal ions, making imidazole derivatives highly sought-after ligands in coordination chemistry. nih.govrsc.org These ligands have been instrumental in the construction of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Imidazole-based ligands, particularly those functionalized with carboxylates or other coordinating groups, can bridge metal centers to form robust, high-surface-area frameworks. rsc.orgfau.de For instance, MOFs constructed from ligands like 1,3,5-tris(1-imidazolyl)benzene have demonstrated selective adsorption of various gases. rsc.org Similarly, imidazole multicarboxylate ligands have been used to synthesize MOFs exhibiting high water stability and proton conductivity, reaching values up to 10⁻⁴ S·cm⁻¹ at 100 °C and 98% relative humidity. rsc.org The compound (1,5-Dimethyl-1H-imidazol-4-yl)methanol, through the conversion of its methanol (B129727) group to a carboxylate or other linker, could serve as a valuable ligand for creating novel MOFs with tailored properties for specific applications, such as selective gas separation or proton-conducting membranes. researchgate.netacs.orgacs.org

Table 1: Examples of Imidazole-based Ligands in MOF Synthesis and Their Properties

| Ligand | Metal Ion(s) | Resulting MOF Properties | Potential Application |

| 1,3,5-tris(1-imidazolyl)benzene (tib) | Co(II), Zn(II) | 3D porous framework, selective adsorption of C2H2/C2H4 and C2H6/CH4. rsc.org | Gas separation and storage |

| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Cd(II), Ba(II) | High water stability, proton conductivity (~10⁻⁴ S·cm⁻¹). rsc.org | Proton exchange membranes |

| 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Ba(II) | 3D framework, strong luminescence, selective detection of picric acid. acs.org | Chemical sensing |

N-Heterocyclic Carbenes (NHCs) as Organocatalysts and Ligands for Transition Metal Catalysis

N-Heterocyclic Carbenes (NHCs) are a class of stable singlet carbenes that have revolutionized the field of catalysis. nih.govacs.org Imidazol-2-ylidenes and their saturated imidazolin-2-ylidene analogues are among the most common and versatile NHCs used in both organocatalysis and as ancillary ligands for transition metals. acs.org These NHCs are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salts. nih.gov

The synthesis of these imidazolium pre-catalysts often starts from readily available imidazole derivatives. nih.gov The compound this compound could serve as a precursor for the synthesis of novel NHCs. The quaternization of the N3 nitrogen atom, followed by deprotonation at the C2 position, would yield an NHC with methyl groups at the N1 and C5 positions and a hydroxymethyl group at the C4 position. The steric and electronic properties of the resulting NHC, influenced by the substitution pattern, would dictate its catalytic activity. Such NHCs could be employed in a variety of organocatalytic transformations, including benzoin (B196080) condensations, Stetter reactions, and conjugate additions. nih.govnih.govyoutube.com

Table 2: Common NHC Precursors and Their Catalytic Applications

| NHC Precursor (Imidazolium Salt) | Carbene Type | Typical Catalytic Application |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Imidazol-2-ylidene | Olefin metathesis, cross-coupling reactions |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Imidazol-2-ylidene | Cross-coupling reactions, polymerization |

| Chiral Triazolium Salts | Triazol-5-ylidene | Asymmetric benzoin reaction, enantioselective catalysis. acs.orgacs.org |

Role in Polymer Chemistry and Functional Materials Development

Imidazole-containing polymers are a class of functional materials with diverse applications, including as catalysts, ion-exchange resins, and in biomedical devices. nih.govacs.org The imidazole group can be incorporated into a polymer either by polymerizing imidazole-containing monomers or by post-polymerization modification. researchgate.net For example, 4(5)-vinylimidazole can be readily polymerized to form poly(vinylimidazole), a well-studied polyelectrolyte. acs.org

The hydroxymethyl group on this compound provides a convenient handle for its incorporation into various polymer backbones. It can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, or it can be used to graft the imidazole moiety onto existing polymers through esterification or etherification reactions. The presence of the dimethylated imidazole ring within a polymer can impart unique properties, such as enhanced thermal stability, catalytic activity, or metal-ion coordination capability. nih.gov For instance, the incorporation of imidazole groups into polypyrrole has been shown to improve the resulting material's conductive and supercapacitive properties. researchgate.net

Insights into Corrosion Inhibition Mechanisms of Imidazole Derivatives

The prevention of metal corrosion is a significant industrial challenge, and organic corrosion inhibitors are a widely used solution. peacta.org Imidazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors for various metals, including steel, copper, and aluminum, particularly in acidic environments. peacta.orgtandfonline.comigi-global.comnih.gov

The mechanism of corrosion inhibition by imidazole compounds involves the adsorption of the molecule onto the metal surface. tandfonline.comnih.gov This adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can coordinate with the vacant d-orbitals of the metal atoms. peacta.org This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. peacta.orgtandfonline.com The efficiency of inhibition is often related to the strength of this adsorption, which can be either physical (electrostatic) or chemical (coordination bond formation). nih.gov Density functional theory (DFT) calculations have suggested that the dissociation of imidazole on an iron surface, particularly through C-H bond cleavage, could be part of the protective mechanism. nih.gov Given its structure, this compound is expected to be an effective corrosion inhibitor, with the imidazole ring providing the primary adsorption sites.

Table 3: Inhibition Efficiency of Selected Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol | Carbon Steel | 1M HCl | 95.5 | tandfonline.com |

| 2,4-diphenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 mol L⁻¹ HCl | 90.5 | frontiersin.org |

| 2-(4-octylphenyl)-4-phenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 mol L⁻¹ HCl | 91.9 | frontiersin.org |

| 1-p-tolyl-4-methylimidazole | Copper | 0.5M HCl | High (specific value not stated) | dtic.mil |

Applications in Dyes for Solar Cells and Other Optical Technologies

Organic dyes are at the heart of dye-sensitized solar cells (DSSCs), a promising technology for low-cost solar energy conversion. nih.govresearchgate.net Many high-performance dyes feature a donor-π-acceptor (D-π-A) architecture. The imidazole ring, with its electron-rich nature, can serve as an effective electron donor or as part of the π-conjugated bridge in these systems. nih.govresearchgate.netnih.gov

The photophysical and electrochemical properties of these dyes, such as their absorption spectra and energy levels (HOMO/LUMO), can be finely tuned by modifying their chemical structure. nih.gov For example, imidazole derivatives have been successfully used as building blocks for organic dyes in DSSCs, achieving power conversion efficiencies of over 6%. nih.gov The compound this compound could be a valuable synthetic intermediate for creating novel D-π-A dyes. The imidazole core would act as an auxiliary donor, and the methanol group could be functionalized to link to an acceptor unit, like cyanoacrylic acid, or to the π-bridge. nih.govresearchgate.net Furthermore, imidazole derivatives are being explored for other optical applications, such as in organic light-emitting diodes (OLEDs), where they can function as fluorescent emitters or host materials. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

The functionalization of the this compound scaffold is key to modulating its properties for specific applications. The hydroxyl group offers a primary site for modification, allowing for esterification or etherification to introduce a variety of functional groups. Furthermore, the imidazole (B134444) ring itself can undergo electrophilic substitution reactions, although the positions are dictated by the existing substituents. The development of novel functionalization methodologies, such as those employing tetrakis(dimethylamino)ethylene (B1198057) (TDAE), has opened up new avenues for creating highly substituted imidazole derivatives. nih.gov

Progress in Understanding Biological and Material Science Applications

Imidazole derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov This broad bioactivity stems from the ability of the electron-rich imidazole ring to interact with various biological targets like enzymes and receptors. nih.gov While specific biological studies on this compound are not detailed in the available literature, its structural motifs are present in compounds investigated for significant therapeutic potential. For example, imidazole-containing compounds are being explored as kinase inhibitors for cancer therapy and as agents to combat drug-resistant microbial infections. nih.gov

In the realm of material science, imidazole-based compounds are utilized for the development of advanced materials. Their incorporation into polymers can enhance thermal stability and mechanical strength. The nitrogen atoms in the imidazole ring can also act as ligands, making them suitable for the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Emerging Trends in Imidazole Research and its Impact on Chemical Sciences

The field of imidazole research is dynamic, with several emerging trends shaping the future of chemical sciences. A significant focus is on the development of more selective and potent therapeutic agents with minimal side effects. This involves the design of imidazole derivatives that target specific biological pathways, such as kinase signaling in cancer cells. nih.gov Another prominent trend is the move towards "green" synthesis methodologies, which aim to create imidazole compounds through more environmentally friendly and efficient processes. semanticscholar.org

Furthermore, the exploration of imidazole derivatives as functional components in smart materials and sensors is a rapidly growing area. The ability of the imidazole moiety to respond to external stimuli, such as pH or the presence of metal ions, makes it an attractive building block for these advanced applications.

Challenges and Opportunities for Future Academic Exploration of this compound and its Derivatives

Despite the vast potential of imidazole compounds, several challenges remain. In medicinal chemistry, issues of drug resistance and off-target effects are significant hurdles that researchers are actively working to overcome. nih.govnih.gov For this compound specifically, a primary challenge is the lack of extensive research and characterization.

This knowledge gap, however, presents a wealth of opportunities for future academic exploration. A systematic investigation into the synthesis and functionalization of this compound could unlock novel derivatives with enhanced properties. Comprehensive screening of these new compounds for biological activity could lead to the discovery of new therapeutic leads. Moreover, a detailed study of its coordination chemistry and its potential for incorporation into polymeric structures could pave the way for new materials with tailored functionalities. The exploration of this specific imidazole derivative and its analogues holds considerable promise for advancing both chemical sciences and related disciplines.

Q & A

Q. What are the key synthetic routes for (1,5-Dimethyl-1H-imidazol-4-yl)methanol, and how can purity be optimized during synthesis?